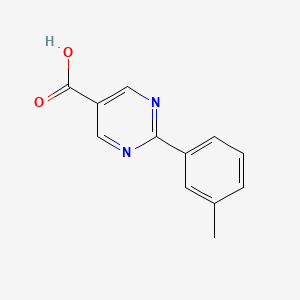

2-(M-Tolyl)pyrimidine-5-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-8-3-2-4-9(5-8)11-13-6-10(7-14-11)12(15)16/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWFKTBXZPOLRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589767 | |

| Record name | 2-(3-Methylphenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928713-04-6 | |

| Record name | 2-(3-Methylphenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 M Tolyl Pyrimidine 5 Carboxylic Acid and Analogues

Historical Development of Pyrimidine-5-carboxylic Acid Synthesis

The synthesis of pyrimidines has a rich history, with early methods often relying on the condensation of a three-carbon component with a compound containing an amidine structure. scispace.com A classic approach involves the reaction between ethyl acetoacetate (B1235776) and acetamidine (B91507) to form 4-hydroxy-2,6-dimethylpyrimidine. scispace.com Another foundational method is the conversion of malic acid with concentrated sulfuric acid to a β-ketoacid, which then reacts with urea (B33335) to produce uracil (B121893). scispace.comsphinxsai.com The resulting uracil can subsequently be converted to the basic pyrimidine (B1678525) ring. scispace.com

Early research by Johnson and Ballard in 1942 detailed the synthesis of pyrimidine-5-carboxylic acid derivatives, highlighting their importance as analogs of nicotinic acid. acs.orgacs.org Their work demonstrated that ethyl ethoxymethylene malonate, while unreactive with urea alone, condenses effectively with thiourea (B124793) in the presence of sodium ethylate to yield ethyl 2-thiouracil-5-carboxylate. acs.org This intermediate proved crucial, as its desulfurization with chloroacetic acid quantitatively produced uracil-5-carboxylic acid. acs.org These pioneering studies laid the groundwork for accessing a variety of new derivatives of pyrimidine-5-carboxylic acid. acs.org Over the years, numerous methods have been developed, including reactions involving α-formylaroylketene dithioacetals, which react with amidines to yield pyrimidine-5-carbaldehydes, precursors to the carboxylic acids. sphinxsai.comresearchgate.net

Advanced Strategies for 2-Substituted Pyrimidine-5-carboxylic Ester Synthesis

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing specifically substituted pyrimidines. These strategies offer advantages in terms of yield, regioselectivity, and substrate scope.

Condensation Reactions Utilizing 3,3-Dimethoxy-2-methoxycarbonylpropen-1-ol Sodium Salt

A significant advancement in the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the use of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. scispace.comsphinxsai.comorganic-chemistry.orgnih.gov This method provides a high-yielding and direct pathway to pyrimidines that are unsubstituted at the 4-position, a historically challenging synthetic target. organic-chemistry.org The reagent, prepared by condensing methyl formate (B1220265) with methyl 3,3-dimethoxypropionate, is stable and reacts with a wide array of amidinium salts to generate the corresponding 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields. organic-chemistry.org

The versatility of this method is demonstrated by its applicability to various amidinium salts, leading to a diverse range of 2-substituted products. organic-chemistry.orgresearchgate.net This approach is noted for its efficiency and the ease of access it provides to valuable pyrimidine building blocks for research and pharmaceutical applications. organic-chemistry.org

Table 1: Examples of 2-Substituted Pyrimidine-5-Carboxylic Esters Synthesized via Condensation with 3,3-Dimethoxy-2-methoxycarbonylpropen-1-ol Sodium Salt

| 2-Substituent (R) | Amidinium Salt | Product | Yield (%) |

| Methyl | Acetamidinium chloride | Methyl 2-methylpyrimidine-5-carboxylate | 78% |

| Phenyl | Benzamidinium chloride | Methyl 2-phenylpyrimidine-5-carboxylate | 85% |

| 4-Chlorophenyl | 4-Chlorobenzamidinium chloride | Methyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate | 82% |

| 2-Thienyl | 2-Thiophenecarboxamidinium chloride | Methyl 2-(2-thienyl)pyrimidine-5-carboxylate | 75% |

This table is a representative compilation based on the described synthetic method. Actual yields may vary based on specific reaction conditions.

Late-Stage Base Heterocyclization Approaches for Pyrimidine Nucleoside Carboxylic Acids

In the context of nucleoside synthesis, late-stage heterocyclization has emerged as a powerful strategy. acs.orgnih.gov This approach involves constructing the pyrimidine base onto a pre-existing sugar moiety. An efficient two-step procedure has been developed for the synthesis of pyrimidine nucleosides, including uridine-5-carboxylic acid derivatives. acs.orgnih.govresearchgate.net

The process begins with the preparation of glycosyl 5-(aminomethylene)-1,3-dioxane-4,6-dione derivatives from β-anomeric isonitriles and Meldrum's acid. acs.orgresearchgate.net These intermediates then undergo a transacylation reaction with isocyanates, such as benzyl (B1604629) isocyanate or 2,4-dimethoxybenzyl isocyanate, to form the pyrimidine ring. acs.orgnih.govnih.gov This cyclization provides the corresponding nucleoside-5-carboxylic acid derivatives. acs.org These resulting acids can be further modified, for instance, through bromo-decarboxylation using N-bromosuccinimide, to access other C-5 substituted nucleosides. nih.govresearchgate.net This method offers a flexible route for creating diverse pyrimidine nucleosides with potential applications in medicinal chemistry. nih.gov

Targeted Synthesis of 2-(M-Tolyl)pyrimidine-5-carboxylic Acid

The direct synthesis of this compound can be achieved by applying the condensation methodology described in section 2.2.1. The key starting materials for this specific target would be 3-methylbenzamidine (m-toluamidine) hydrochloride and the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.

The reaction would proceed via the condensation of the m-toluamidine with the propen-1-ol derivative to form the pyrimidine ring, yielding methyl 2-(m-tolyl)pyrimidine-5-carboxylate. Subsequent hydrolysis of the methyl ester group under basic or acidic conditions would furnish the final product, this compound. This targeted approach benefits from the efficiency and regioselectivity of the established condensation reaction. organic-chemistry.org

Green Chemistry Approaches in Pyrimidine Carboxylic Acid Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrimidines to address environmental concerns. powertechjournal.comrasayanjournal.co.in Traditional methods often involved hazardous solvents, toxic reagents, and significant energy consumption. powertechjournal.com

Modern sustainable approaches focus on several key areas:

Multicomponent Reactions: These reactions are highly efficient as they allow for the assembly of complex molecules like pyrimidines from three or more starting materials in a single step, minimizing waste and saving time. organic-chemistry.orgacs.orgbohrium.com An iridium-catalyzed multicomponent synthesis has been developed that uses amidines and alcohols, which can be derived from renewable biomass, to produce a wide variety of pyrimidines with high regioselectivity. organic-chemistry.orgacs.orgbohrium.com

Alternative Energy Sources: Microwave and ultrasound-assisted syntheses have gained prominence as energy-efficient techniques. powertechjournal.comrasayanjournal.co.inijper.org These methods can significantly shorten reaction times and often lead to higher yields compared to conventional heating. ijper.orgresearchgate.net

Green Solvents and Catalysts: The use of environmentally benign solvents like water or magnetized deionized water, or conducting reactions under solvent-free conditions, drastically reduces the environmental impact. rasayanjournal.co.inresearchgate.net The development of recyclable catalysts, such as nano ZnO or Cerium(IV) ammonium (B1175870) nitrate, further enhances the sustainability of these synthetic routes. researchgate.netresearchgate.net For instance, one-pot syntheses of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives have been successfully carried out using inexpensive and readily available ammonium chloride as a catalyst under solvent-free conditions. ias.ac.in

These green methodologies offer powerful alternatives to traditional synthetic protocols, providing pyrimidine derivatives in high yields through more economically and environmentally friendly processes. rasayanjournal.co.inresearchgate.net

Chemical Reactivity and Derivatization Pathways of 2 M Tolyl Pyrimidine 5 Carboxylic Acid

Esterification and Hydrolysis Reactions of Pyrimidine-5-carboxylate Esters

The carboxylic acid moiety of 2-(m-tolyl)pyrimidine-5-carboxylic acid can be readily converted to its corresponding esters through several standard esterification protocols. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. This is a reversible process, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. researchgate.net

Alternatively, esterification can be achieved under milder conditions by first activating the carboxylic acid. Reagents like thionyl chloride or oxalyl chloride can convert the carboxylic acid to the more reactive acyl chloride, which then readily reacts with an alcohol. Coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are also widely used to facilitate ester formation by activating the carboxyl group. organic-chemistry.org

The reverse reaction, the hydrolysis of pyrimidine-5-carboxylate esters back to the carboxylic acid, is typically accomplished under basic conditions. mdpi.comresearchgate.net Saponification, the hydrolysis of an ester using a base like sodium hydroxide (B78521) or potassium hydroxide, proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which upon acidic workup, furnishes the carboxylic acid. researchgate.net The hydrolysis of various 2-substituted pyrimidine-5-carboxylate esters, including 2-phenyl derivatives, has been shown to proceed in high yields. researchgate.netmdpi.com

| Reaction | Substrate Analogue | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Esterification | 2-Substituted Pyrimidine-5-carboxylic Acid | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Corresponding Alkyl Ester | Moderate to Excellent | researchgate.netorganic-chemistry.org |

| Hydrolysis | Methyl 4-(5-oxo-1-phenylpyrrolidin-3-yl)-2-phenylpyrimidine-5-carboxylate | 1 M NaOH, Methanol/THF, Room Temperature | 4-(5-oxo-1-phenylpyrrolidin-3-yl)-2-phenylpyrimidine-5-carboxylic acid | 92% | mdpi.com |

Carboxylic Acid Functional Group Transformations

Beyond esterification, the carboxylic acid group of this compound is a versatile handle for a variety of other chemical transformations.

Decarboxylation and Halogenation Reactions (e.g., Bromo-decarboxylation)

The removal of the carboxyl group, or decarboxylation, from aromatic carboxylic acids can be a challenging transformation. However, certain pyrimidine-5-carboxylic acids have been shown to undergo decarboxylation upon heating. researchgate.net For the conversion of the carboxylic acid to a halogenated derivative, a halodecarboxylation reaction is employed. The classic Hunsdiecker reaction, which involves the treatment of a silver salt of a carboxylic acid with a halogen, is a well-known method for this transformation. nih.gov This reaction proceeds through a radical mechanism. nih.gov

Modern variations of the Hunsdiecker reaction have been developed to avoid the need for the preparation of the silver salt. These methods often employ reagents such as N-halosuccinimides in the presence of a catalyst. nih.gov For aromatic and heteroaromatic carboxylic acids, transition-metal-free decarboxylative bromination methods have also been reported, which are applicable to electron-rich systems. nih.gov

| Reaction | Substrate Type | Reagents and Conditions | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Hunsdiecker Reaction | Silver carboxylate | Br₂, CCl₄, Heat | Aryl bromide | Radical mechanism | nih.gov |

| Transition-metal-free Decarboxylative Bromination | Electron-rich aromatic and heteroaromatic acids | Brominating agent (e.g., NBS), Catalyst | Aryl bromide | Applicable to substrates that are poor candidates for the classic Hunsdiecker reaction | nih.gov |

Amide Linkage Formation and Carboxamide Derivatives

The synthesis of amides from this compound is a crucial transformation for the development of new chemical entities, particularly in medicinal chemistry. This is typically achieved by coupling the carboxylic acid with a primary or secondary amine. Due to the low reactivity of carboxylic acids towards amines, an activating agent is generally required.

A common strategy involves the conversion of the carboxylic acid to its more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired amine. Alternatively, a wide array of peptide coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid. These reagents include carbodiimides like DCC and EDC, often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Other effective coupling agents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). The synthesis of various pyrimidine-5-carboxamides has been successfully accomplished using these methods. mdpi.comlumenlearning.comnih.gov

| Reagent Class | Examples | General Conditions | Reference |

|---|---|---|---|

| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Two-step process: 1. Acyl chloride formation. 2. Reaction with amine. | organic-chemistry.org |

| Carbodiimides | DCC, EDC (+ HOBt or HOAt) | One-pot reaction with carboxylic acid, amine, and coupling agent. | mdpi.comlumenlearning.com |

| Phosphonium Salts | BOP, PyBOP | Often used with a tertiary amine base (e.g., DIPEA). | nih.gov |

| Uronium Salts | HATU, HBTU | Highly efficient, often used for sterically hindered substrates. | mdpi.com |

Substitution Reactions on the Pyrimidine (B1678525) Ring System

The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity towards both electrophilic and nucleophilic substitution reactions. The presence of two nitrogen atoms deactivates the ring towards electrophilic attack compared to benzene. Electrophilic substitution, when it does occur, is directed to the C-5 position, which is the most electron-rich carbon in the ring. wikipedia.org However, such reactions often require forcing conditions unless the ring is activated by electron-donating groups.

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. wikipedia.orgmasterorganicchemistry.com For this compound, the C-2 position is already substituted. The C-4 and C-6 positions would be the most likely sites for nucleophilic attack, especially if a good leaving group is present at one of these positions. While the parent compound does not have a leaving group, derivatives could be synthesized to enable such reactions. For instance, a hydroxyl group could be converted to a chloro group, which can then be displaced by various nucleophiles. The reactivity of the pyrimidine ring can also be enhanced by N-oxidation. wikipedia.org

Reactivity of the M-Tolyl Moiety

Possible reactions on the tolyl ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.comnih.govwikipedia.org The specific conditions required for these reactions would likely be more vigorous than those needed for toluene (B28343) itself due to the deactivating influence of the pyrimidine substituent.

Furthermore, the methyl group of the tolyl moiety can itself be a site of reaction. For example, it can undergo free-radical halogenation in the presence of N-bromosuccinimide (NBS) and a radical initiator, or it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.

Advanced Spectroscopic and Structural Elucidation of 2 M Tolyl Pyrimidine 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a fundamental tool for the detailed structural elucidation of 2-(m-tolyl)pyrimidine-5-carboxylic acid, offering precise information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons present in the molecule. The acidic proton of the carboxylic acid group is typically the most deshielded, appearing far downfield. libretexts.org Due to hydrogen bonding, this signal often presents as a broad singlet in the range of 10.0-13.0 ppm. libretexts.orgprinceton.edu

The protons on the pyrimidine (B1678525) ring are located in a deshielded environment due to the electronegativity of the nitrogen atoms and ring currents. The two protons on the pyrimidine ring are expected to appear as singlets or narrow doublets in the region of 8.5-9.5 ppm. For instance, in the related 2-methyl-4-phenylpyrimidine-5-carboxylic acid, the proton at the C-6 position is observed at 8.85 ppm. researchgate.net

The m-tolyl group gives rise to a set of signals in the aromatic region (7.0-8.0 ppm) with a splitting pattern characteristic of meta-disubstitution. The methyl group protons on the tolyl ring are observed as a sharp singlet further upfield, typically around 2.4-2.5 ppm. nih.gov A protocol for the rapid analysis of pyrimidines in biological samples using ¹H NMR has been established, highlighting the technique's utility. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Pyrimidine-H (C4-H, C6-H) | 8.5 - 9.5 | Singlet / Doublet |

| Tolyl-H (Aromatic) | 7.0 - 8.0 | Multiplet |

| Methyl-H (-CH₃) | 2.4 - 2.5 | Singlet |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. The chemical shift range in ¹³C NMR is much wider than in ¹H NMR, which typically allows for the resolution of a distinct signal for each unique carbon atom. libretexts.org

The carbonyl carbon of the carboxylic acid group is significantly deshielded and resonates in the 165-180 ppm range. libretexts.orgoregonstate.edu The carbon atoms of the pyrimidine and tolyl rings appear in the aromatic region, generally between 110 and 170 ppm. oregonstate.edu Specifically, pyrimidine carbons C-2, C-4, and C-6 are found at the lower end of this range, influenced by the adjacent nitrogen atoms, while C-5 is shifted further upfield. researchgate.net The carbons of the tolyl ring will show distinct signals based on their position relative to the methyl and pyrimidine substituents. The quaternary carbons often show weaker signals. oregonstate.edu The methyl carbon of the tolyl group gives a characteristic signal in the aliphatic region, typically around 21 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 165 - 180 |

| Pyrimidine C 2 | ~160 - 165 |

| Pyrimidine C 4, C 6 | ~155 - 160 |

| Tolyl C -CH₃ | ~138 - 142 |

| Tolyl C -Pyrimidine | ~135 - 140 |

| Tolyl Aromatic CH | 125 - 135 |

| Pyrimidine C 5 | ~115 - 125 |

| Methyl (-C H₃) | ~21 |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides information on the functional groups and bonding arrangements within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. Carboxylic acids in the solid state typically exist as hydrogen-bonded dimers, which has a profound effect on the spectrum. libretexts.org

A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration within the hydrogen-bonded dimer. libretexts.org The C=O stretching vibration of the carbonyl group in the dimer gives rise to a strong, sharp band around 1710 cm⁻¹. libretexts.org

Stretching vibrations for the C=N and C=C bonds of the pyrimidine and tolyl rings are expected in the 1450–1650 cm⁻¹ region. C-H stretching vibrations from the aromatic rings and the methyl group appear between 2850 and 3100 cm⁻¹. Specifically, aromatic C-H stretches are typically found just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are found just below 3000 cm⁻¹. Other characteristic absorptions for related carboxylic acids, such as pyrazine-2-carboxylic acid, have been identified and support these assignments. researchgate.net

Table 3: Characteristic FTIR Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid Dimer | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch | Aromatic & Aliphatic | 2850 - 3100 | Medium-Sharp |

| C=O Stretch | Carboxylic Acid Dimer | ~1710 | Strong, Sharp |

| C=N, C=C Stretch | Aromatic/Heteroaromatic Rings | 1450 - 1650 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar, symmetric vibrations. Therefore, the symmetric "breathing" modes of the tolyl and pyrimidine rings are expected to produce strong signals in the Raman spectrum.

The C=O stretching vibration, which is very strong in the IR spectrum, is typically weaker in the Raman spectrum. Conversely, the C=C and C=N stretching vibrations of the aromatic systems often yield more intense Raman bands than IR absorptions. The C-H stretching vibrations will also be present. The combination of FTIR and Raman data allows for a more complete vibrational analysis of the molecule's structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

For related pyrimidine carboxylic acid derivatives, mass spectrometry is a crucial technique to confirm the molecular weight. The fragmentation of such compounds often involves characteristic losses. For instance, the loss of the carboxylic acid group (-COOH) as a neutral fragment is a common pathway for aromatic carboxylic acids. Other potential fragmentations could involve cleavages within the pyrimidine or tolyl ring systems, but without experimental data for this compound, these remain speculative.

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C12H10N2O2 |

| Exact Mass | 214.07 g/mol |

| Molecular Weight | 214.22 g/mol |

| Predicted m/z [M+H]+ | 215.08 |

| Predicted m/z [M-H]- | 213.07 |

Note: The data in this table is predicted and not from experimental measurements.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, detailed information on its solid-state structure, including the crystal system, space group, unit cell dimensions, and intermolecular interactions such as hydrogen bonding, is not available.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | Not Available |

| Hydrogen Bonding | Not Available |

Note: Experimental crystallographic data for this compound is not publicly available.

Computational Chemistry and Theoretical Investigations of 2 M Tolyl Pyrimidine 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is routinely applied to molecules like 2-(m-tolyl)pyrimidine-5-carboxylic acid to predict geometry, energy levels, and electronic properties. jchemrev.comresearchgate.net Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311G are standard for these calculations, providing a balance between accuracy and computational cost. researchgate.net

The initial step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found.

Table 1: Illustrative Predicted Geometrical Parameters for this compound (Note: This data is illustrative, based on typical values for similar structures calculated via DFT, and not from a direct published study on this specific molecule.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O (carbonyl) | 1.21 Å |

| C-O (hydroxyl) | 1.35 Å | |

| C-C (pyrimidine-tolyl) | 1.48 Å | |

| C-N (pyrimidine ring) | 1.34 Å | |

| **Bond Angles (°) ** | O=C-O (carboxylic acid) | 123° |

| C-C-N (pyrimidine ring) | 122° | |

| Dihedral Angles (°) | Pyrimidine-Tolyl | ~40-50° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich tolyl and pyrimidine (B1678525) rings, while the LUMO is likely concentrated on the electron-withdrawing carboxylic acid group and the pyrimidine ring. This distribution dictates how the molecule interacts with other reagents.

Table 2: Illustrative FMO Properties for this compound (Note: This data is illustrative and based on general principles for this class of compounds.)

| Property | Symbol | Predicted Value (eV) | Implication |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.5 eV | High kinetic stability, low reactivity |

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, providing a guide to its reactive sites. researchgate.net It visualizes the regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

For this compound, the MEP map would show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group, as these are sites prone to electrophilic attack. nih.gov Conversely, positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid group and the hydrogens on the aromatic rings, indicating sites for nucleophilic attack. This information is invaluable for predicting how the molecule will interact with biological receptors or other reactants. researchgate.net

Molecular Dynamics Simulations for Adsorption and Interaction Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations are particularly useful for investigating its interaction with a biological target, such as the active site of an enzyme. nih.gov

By placing the molecule (the ligand) into the binding site of a protein (the receptor) and simulating their movements, researchers can assess the stability of the resulting complex. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the binding. researchgate.net For instance, the carboxylic acid group could form hydrogen bonds with amino acid residues like arginine or lysine, while the aromatic rings could engage in π-π stacking with residues like phenylalanine or tyrosine. MD simulations provide insights into the dynamic behavior and binding affinity that static models like docking cannot fully capture. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Considerations for Pyrimidine Carboxylic Acids

Quantitative Structure-Activity Relationship (QSAR) studies are a key part of rational drug design. They aim to create a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For a class of compounds like pyrimidine carboxylic acids, a QSAR model would be developed by calculating a set of molecular descriptors for each compound and relating them to their measured activity (e.g., enzyme inhibition). nih.gov

Relevant descriptors for this compound and its analogs would likely include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges, which describe the electronic aspects of the molecule.

Steric Descriptors: Molecular weight, volume, and surface area, which relate to the size and shape of the molecule.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Hydrophobic Descriptors: LogP, which measures the lipophilicity of the compound.

A robust QSAR model can predict the activity of new, unsynthesized compounds, guiding chemists to prioritize the synthesis of molecules with the highest potential efficacy. nih.gov

Prediction of Reactivity Parameters and Reaction Mechanisms

The computational tools described above provide a wealth of information for predicting chemical reactivity and potential reaction mechanisms. youtube.com

FMO analysis indicates the molecule's susceptibility to electron transfer. A smaller HOMO-LUMO gap points to higher reactivity. researchgate.net

MEP maps visually identify the most likely sites for nucleophilic and electrophilic attack, which is the first step in many reaction mechanisms. nih.gov

Global Reactivity Descriptors , derived from HOMO and LUMO energies, can quantify reactivity. These include chemical potential, hardness, and electrophilicity index. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

For this compound, DFT calculations can be used to model transition states of proposed reactions, such as esterification of the carboxylic acid or nucleophilic substitution on the pyrimidine ring. evitachem.com By calculating the activation energies for different pathways, the most favorable reaction mechanism can be determined, providing a theoretical foundation for synthetic planning.

Mechanistic and in Vitro Biological Research on Pyrimidine 5 Carboxylic Acid Derivatives

Exploration of Molecular Targets and Pathways

There is no available information on the specific molecular targets or biological pathways that may be modulated by 2-(m-tolyl)pyrimidine-5-carboxylic acid. Research in this area would typically involve computational docking studies to predict potential protein binding partners, followed by in vitro assays to validate these interactions. Key areas of investigation would include its potential to interact with enzymes, receptors, or signaling proteins that are relevant to disease processes.

In Vitro Studies of Anticancer Activity Related to Pyrimidine (B1678525) Scaffolds

While the broader class of pyrimidine derivatives has been extensively studied for anticancer properties, no specific data exists for this compound.

Inhibition of Cellular Proliferation and Cytotoxicity Mechanisms

There are no published studies evaluating the inhibitory effects of this compound on the proliferation of cancer cell lines. To assess this, researchers would typically perform assays such as the MTT or SRB assay on a panel of human cancer cell lines. Further investigation into its cytotoxicity mechanisms, for instance, through apoptosis assays (e.g., Annexin V/PI staining) or cell cycle analysis, has not been reported.

Kinase Inhibitory Activities (e.g., VEGFR-2 Kinase)

The inhibitory activity of this compound against specific kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), has not been documented. Kinase inhibition is a common mechanism for anticancer drugs, and evaluating this compound in a panel of kinase assays would be a critical step in determining its potential as a targeted therapy.

In Vitro Antimicrobial Properties of Pyrimidine Derivatives

Similar to its anticancer potential, the antimicrobial properties of this compound have not been reported in the available literature.

Antibacterial Activity

There is no data on the efficacy of this compound against various bacterial strains. Standard microbiological assays, such as determining the Minimum Inhibitory Concentration (MIC) against a range of Gram-positive and Gram-negative bacteria, would be required to ascertain any antibacterial potential.

Antifungal Activity

Information regarding the antifungal activity of this compound is also unavailable. Investigations would be needed to determine its effectiveness against common fungal pathogens by establishing its MIC values.

Molecular Docking Studies for Ligand-Target Interactions

There are no available molecular docking studies in the scientific literature for this compound. Molecular docking is a computational technique used to predict how a molecule might bind to a protein target. nih.govrsc.org Such studies are common for pyrimidine derivatives to explore their potential as inhibitors of enzymes like COX-2, which is a key target in anti-inflammatory drug discovery. rsc.org The absence of these studies for this compound means there is no data to describe its potential binding modes or affinity for any biological targets.

Structure Activity Relationship Sar Studies of 2 M Tolyl Pyrimidine 5 Carboxylic Acid Analogues

Impact of Substituents on Pyrimidine (B1678525) Ring and M-Tolyl Moiety on Biological Activity

The biological activity of 2-(m-tolyl)pyrimidine-5-carboxylic acid analogues can be significantly modulated by the introduction of various substituents on both the pyrimidine ring and the m-tolyl group. These modifications can alter the compound's electronic properties, steric profile, and ability to form key interactions with biological targets.

Substitutions on the Pyrimidine Ring:

The pyrimidine core is a critical pharmacophore, and its decoration with different functional groups can lead to substantial changes in biological activity. The 5-position of the pyrimidine ring is of particular interest. The presence of a methyl group at this position has been shown to increase the molecular polarizability of the pyrimidine ring, which can enhance base stacking interactions in a biological context. nih.gov While this finding pertains to pyrimidines in a DNA context, the principle of altered polarizability can be relevant for interactions with protein targets as well.

In a series of 2,4,5-substituted pyrimidine derivatives, it was observed that substitutions at the 5-position could significantly influence antiproliferative activity. nih.gov For instance, the introduction of a trifluoromethyl group at the 5-position of pyrimidine derivatives has been explored to enhance their activity as EGFR inhibitors.

The carboxylic acid group at the 5-position is a key feature of the parent molecule. Its acidic nature allows for the formation of ionic interactions or hydrogen bonds with receptor sites, which can be crucial for anchoring the molecule in a binding pocket. Esterification or amidation of this group would alter these properties and could lead to a decrease or change in the mode of biological action.

Substitutions on the M-Tolyl Moiety:

The m-tolyl group at the 2-position of the pyrimidine ring plays a significant role in defining the steric and electronic properties of the molecule. The position of the methyl group on the phenyl ring is a key determinant of activity. Compared to its ortho and para isomers, the meta-positioning of the methyl group in this compound provides a unique steric and electronic profile.

The steric bulk of the m-tolyl group can also influence the compound's conformational preferences and its fit within a receptor's binding site. The meta-positioning avoids the direct steric clash that might be associated with an ortho-substituent while providing a different spatial arrangement compared to a para-substituent.

A hypothetical SAR table for substitutions on the m-tolyl moiety is presented below, based on general principles observed in related 2-arylpyrimidine series.

| Compound | R1 (ortho) | R2 (meta) | R3 (para) | Relative Activity |

| 1 | H | CH₃ | H | Baseline |

| 2 | CH₃ | H | H | +/- |

| 3 | H | H | CH₃ | +/- |

| 4 | H | OCH₃ | H | + |

| 5 | H | Cl | H | - |

| 6 | H | CF₃ | H | -- |

This table is illustrative and based on general SAR principles for aryl-substituted heterocycles.

Stereochemical Considerations and Conformational Effects

The bond connecting the m-tolyl group to the pyrimidine ring allows for rotation, leading to different conformations. The preferred conformation will be the one that minimizes steric hindrance and maximizes favorable electronic interactions. The presence of the methyl group in the meta position influences the rotational barrier around the C-C bond between the two rings. Computational studies on related 2-arylpyrimidine systems can provide insights into the likely low-energy conformations.

In a study on a p-tolyl furanopyrimidine nucleoside, it was found that the tolyl group adopted an anti position in both solution and crystalline form. nih.gov While the core structure is different, this suggests that specific rotational orientations of the tolyl group relative to the pyrimidine are favored. The conformation of the molecule can impact its ability to fit into a binding pocket and form specific interactions with amino acid residues.

The planarity of the pyrimidine ring itself is also a factor. While generally aromatic and planar, significant substitution could potentially induce minor puckering, which might affect its interaction profile.

Rational Design Principles for Optimized Derivatives

The rational design of optimized derivatives of this compound builds upon the SAR insights and stereochemical understanding. The goal is to enhance potency, selectivity, and pharmacokinetic properties.

One key principle is scaffold hopping , where the pyrimidine core might be replaced by another heterocyclic system to explore new interaction space while maintaining key binding features. mdpi.com However, within the this compound series, a more common approach is substituent optimization .

Based on the SAR, a rational design strategy could involve:

Exploring a wider range of substituents on the m-tolyl ring: Introducing electron-withdrawing or electron-donating groups at different positions of the phenyl ring can fine-tune the electronic properties and explore new interactions.

Modification of the 5-carboxylic acid group: Converting the carboxylic acid to various esters, amides, or bioisosteres could modulate solubility, cell permeability, and binding interactions.

Introduction of substituents at other positions of the pyrimidine ring: While keeping the 2-(m-tolyl) and 5-carboxylic acid moieties constant, substitution at the 4- and 6-positions could be explored to improve activity or selectivity. For example, in a series of 2-amino-4-aryl-pyrimidine derivatives, substitutions at the 4-position were found to be critical for anticancer activity. rsc.org

Molecular modeling and computational chemistry can play a significant role in the rational design process. Docking studies can predict the binding mode of analogues within a target protein, and quantum mechanical calculations can help in understanding the conformational preferences and electronic properties of newly designed compounds.

Future Perspectives and Research Directions

Development of Novel Synthetic Routes for Pyrimidine-5-carboxylic Acid Derivatives

The creation of diverse libraries of pyrimidine-5-carboxylic acid derivatives for screening and development hinges on the availability of efficient, robust, and versatile synthetic methods. Future research will focus on moving beyond traditional techniques to embrace more innovative strategies.

A significant area of development is the creation of general procedures for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which have historically been challenging to produce without substitution at the 4-position. organic-chemistry.org One promising method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts, offering a high-yielding and direct route to these valuable intermediates. organic-chemistry.org

Furthermore, multi-component, one-pot reactions, such as the Biginelli reaction, are gaining traction for their efficiency in constructing the pyrimidine (B1678525) core. mdpi.com Future work will likely expand on three-component condensation strategies, for instance, reacting pyruvic acid, aromatic aldehydes, and aminoazoles to generate complex fused-ring systems like 5-aryl-5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic acids. researchgate.net These methods are advantageous as they increase molecular complexity in a single step, reducing time and resources.

The synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, will also be a key research direction. nih.govresearchgate.net Novel routes for these scaffolds are continually being explored, including condensation reactions of suitable α,β-unsaturated ketones with aminopyrimidine precursors. nih.gov The development of these synthetic pathways is crucial for accessing novel chemical space and discovering derivatives with unique biological properties. gsconlinepress.comgrowingscience.com

Advanced Computational Approaches for Predictive Modeling

The integration of computational chemistry and in-silico modeling is set to revolutionize the design and discovery of new pyrimidine-5-carboxylic acid derivatives. These approaches can significantly reduce the time and cost associated with experimental screening by predicting the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds before they are synthesized. scirp.orgresearchgate.net

A primary tool in this domain is the Quantitative Structure-Activity Relationship (QSAR) model. scirp.org Researchers are developing increasingly sophisticated QSAR models using machine learning algorithms and artificial neural networks to establish robust correlations between molecular structures and their biological activities, such as anti-inflammatory or anticancer effects. scirp.orgnih.gov For example, a data-driven machine learning QSAR model has been successfully used to predict the antiproliferative activity of new pyrimidine derivatives. nih.gov

Beyond QSAR, a suite of other computational techniques is being applied. These include:

Pharmacophore Mapping: To identify the essential three-dimensional arrangement of chemical features required for biological activity. mdpi.com

Molecular Docking: To simulate the binding of a derivative to its protein target, predicting binding affinity and interaction modes. researchgate.net This has been used to study pyrimidine analogues as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase domain. researchgate.net

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, providing deeper insights into binding stability. mdpi.com

ADME/T Prediction: In-silico tools like Swiss-ADME are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of designed compounds. researchgate.net

These computational methods allow for the rational design of new derivatives of 2-(M-Tolyl)pyrimidine-5-carboxylic acid with improved potency, selectivity, and drug-like properties. nih.gov

| Computational Approach | Application/Objective | Example from Research | Reference |

|---|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Predicting biological activity (e.g., anticancer, anti-inflammatory) based on molecular descriptors. | Development of models using multiple linear regression and artificial neural networks to predict anti-inflammatory activity of tri-substituted pyrimidines. | scirp.org |

| 3D-QSAR / Pharmacophore Mapping | Identifying key structural features for activity and guiding the design of new inhibitors. | Used to design novel pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 kinase inhibitors. | mdpi.comnih.gov |

| Molecular Docking | Predicting binding modes and energies of compounds in the active site of a target protein. | In-silico docking of designed pyrimidine compounds against the EGFR kinase domain to identify potential anticancer agents. | researchgate.net |

| Machine Learning / Data-Driven Modeling | Developing predictive models from large datasets for antiproliferative activity. | A workflow for data-driven machine learning QSAR was developed and validated with newly synthesized pyrimidine derivatives. | nih.gov |

| Homology Modeling & MD Simulations | Building 3D models of target proteins and studying the stability of protein-ligand interactions. | The kinase domain of EGFR was modeled, and molecular dynamics simulations were performed to evaluate inhibitor binding. | researchgate.netmdpi.com |

Integration of Multi-Omics Data in Mechanistic Biological Studies

A paradigm shift in understanding the biological effects of pyrimidine-5-carboxylic acid derivatives will come from the integration of multi-omics data. This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of how a compound affects cellular networks and pathways. nih.govnih.gov

For derivatives of this compound showing promise in areas like oncology, integrating omics data can revolutionize mechanistic studies. nih.gov For example, transcriptomics data from clinical tumor samples can be used to infer the composition of the tumor microenvironment. nih.gov This information can then be used to parameterize and calibrate Quantitative Systems Pharmacology (QSP) models. nih.gov

Future research will likely involve:

Treating cancer cell lines with a specific derivative and performing multi-omics analysis to identify key changes in gene expression, protein levels, and metabolite concentrations.

Using these datasets to identify the compound's primary targets and off-target effects, uncovering its mechanism of action.

Developing QSP models that connect the compound's pharmacokinetic properties to its dynamic effects on cellular networks, such as the Cancer Immunity Cycle. nih.gov

Identifying predictive biomarkers from the omics data that could help stratify patients who are most likely to respond to the drug in future clinical settings.

This integration provides a powerful framework for translating molecular data into clinical outcomes, offering deep mechanistic insights that are unattainable through traditional methods alone. nih.govnih.gov

Emerging Applications of Pyrimidine-5-carboxylic Acid Derivatives in Chemical Biology

Beyond direct therapeutic applications, the pyrimidine-5-carboxylic acid scaffold is an excellent starting point for the development of chemical biology tools. These specialized molecules are designed to probe biological systems, helping to elucidate protein function, map signaling pathways, and validate new drug targets.

An emerging application is the development of fluorescent probes for biological imaging. mdpi.com By synthetically attaching a fluorescent reporter group to the pyrimidine scaffold, researchers can create molecules that allow for the visualization of a drug's distribution within a cell or its binding to a specific target.

Furthermore, the potent and selective nature of many pyrimidine-based inhibitors makes them ideal candidates for conversion into chemical probes. nih.govgoogle.com Future directions in this area include:

Target Identification and Validation: A potent derivative could be modified with a reactive group to covalently label its protein target, allowing for its isolation and identification.

Activity-Based Probes: Designing probes that specifically bind to the active form of an enzyme, allowing for the study of enzyme activity directly in complex biological samples.

Perturbation of Cellular Pathways: Using highly specific inhibitors as tools to acutely block a particular protein's function, enabling the study of the downstream consequences and the dissection of complex signaling cascades.

The development of such tools from the this compound family will not only advance drug discovery but also contribute fundamentally to our understanding of biology and disease.

Q & A

Q. What are the optimal synthetic routes for 2-(M-Tolyl)pyrimidine-5-carboxylic acid, and how can reaction yields be improved?

The synthesis often involves coupling reactions and ester hydrolysis. For example, Suzuki-Miyaura cross-coupling of 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester with aryl boronic acids (e.g., 6-(trifluoromethyl)pyridin-3-ylboronic acid) can introduce aryl groups at the pyrimidine ring . Subsequent hydrolysis of the ethyl ester using NaOH in ethanol/water (1:1) at room temperature yields the carboxylic acid derivative. Optimizing stoichiometry (e.g., 2:1 molar ratio of boronic acid to halide precursor) and reaction time (1–2 hours) improves yields .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- LCMS : Monitors reaction progress and confirms molecular ion peaks (e.g., m/z 338 [M+H]+ for related pyrimidine-carboxylic acids) .

- X-ray diffraction : Resolves crystal structures of metal complexes, identifying coordination sites (e.g., carboxylate oxygen or pyrimidine nitrogen) .

- HPLC : Validates purity using reverse-phase columns (e.g., retention time ~1.26 minutes under TFA-modified conditions) .

Q. How can researchers mitigate impurities during the synthesis of this compound derivatives?

Common impurities arise from incomplete ester hydrolysis or side reactions at the pyrimidine ring. Strategies include:

- pH control : Adjust to pH 5–6 during hydrolysis to precipitate the carboxylic acid while avoiding degradation .

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How does the position of the carboxyl group on the pyrimidine ring influence metal coordination and antioxidant properties?

Comparative studies of pyrimidine-2-carboxylic acid vs. pyrimidine-5-carboxylic acid show that the carboxyl group’s position alters electron density distribution. For example:

- Pyrimidine-5-carboxylic acid : The carboxyl group at C5 enhances electron-withdrawing effects, stabilizing metal complexes (e.g., Cu(II)) and increasing antioxidant activity in DPPH assays .

- Pyrimidine-2-carboxylic acid : Coordination via the N1 nitrogen is less favorable, reducing complex stability .

Q. What mechanisms underlie the cytotoxic activity of this compound derivatives in cancer cells?

Derivatives like 2-(arylthiadiazolylamino)-pyrimidine-5-carboxylic acid hydroxyamides inhibit HCT116 colon cancer cells by:

- Topoisomerase II inhibition : Disrupting DNA replication via intercalation or competitive binding .

- Apoptosis induction : Activating caspase-3/7 pathways in Ehrlich ascites carcinoma (EAC) models .

Dose-response studies (IC₅₀ = 5–20 μM) and molecular docking simulations are recommended to validate targets .

Q. How can environmental exposure to pyrimidine-carboxylic acid derivatives be detected and quantified?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is effective:

- Sample preparation : Solid-phase extraction (SPE) using C18 cartridges concentrates analytes from water .

- Detection : Monitor fragmentation patterns (e.g., m/z 338 → 294 for carboxylate derivatives) .

Calibration curves (0.1–100 ppb) and isotope-labeled internal standards improve accuracy .

Q. How should researchers address contradictory data in spectroscopic analysis of pyrimidine-carboxylic acid metal complexes?

Discrepancies in FTIR or NMR data (e.g., shifting carboxylate stretching frequencies) may arise from:

- Protonation state : The carboxyl group’s acidity (pKa ~4–5) affects coordination mode. Perform pH-dependent NMR titrations .

- Solvent effects : Polar solvents (DMSO, water) stabilize ionic forms. Compare spectra in multiple solvents .

Methodological Considerations

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Q. How can enantiomeric purity be ensured during the synthesis of chiral pyrimidine-carboxylic acid derivatives?

- Chiral HPLC : Use amylose- or cellulose-based columns to resolve enantiomers .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.